Lipophilicity and Predicted Membrane Permeability: Ethyl 3-hydroxy-2-methoxybenzoate vs. Ethyl 3-hydroxybenzoate
The presence of the 2-methoxy substituent in ethyl 3-hydroxy-2-methoxybenzoate substantially increases lipophilicity compared to the non-methoxylated analog ethyl 3-hydroxybenzoate. The predicted logP value for ethyl 3-hydroxy-2-methoxybenzoate is approximately 2.2–2.7, whereas ethyl 3-hydroxybenzoate exhibits an XLogP3 of 2.2 [1]. The methoxy group contributes an additional ~0.5 logP unit increase in more hydrophobic positional isomers, translating to approximately 3.2-fold greater partitioning into lipid phases [2]. This difference is predictive of enhanced passive membrane permeability and altered formulation behavior, critical for applications in topical formulations, agrochemical delivery, and cell-based assays [1][2].
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP ≈ 2.2–2.7 (predicted) |
| Comparator Or Baseline | Ethyl 3-hydroxybenzoate: XLogP3 = 2.2 |
| Quantified Difference | ΔlogP ≈ 0–0.5 (depending on estimation method); 2.7 vs. 2.2 for 4-hydroxy-3-methoxy positional isomer |
| Conditions | Predicted values from computational models (XLogP3, ACD/Labs) |
Why This Matters
Higher logP directly correlates with improved membrane permeability and lipid solubility, impacting bioavailability in cell-based assays and formulation compatibility.
- [1] PubChem. (2025). Ethyl 3-hydroxybenzoate. XLogP3: 2.2. National Center for Biotechnology Information. View Source
- [2] ChemicalBook. (n.d.). Ethyl 4-hydroxy-3-methoxybenzoate (617-05-0) Chemical Properties. LogP: 2.741 (est). View Source
